L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a cyclic amino acid derived from L-lysine. Its chemical formula is , and it has a molar mass of approximately 129.16 g/mol. This compound appears as a colorless solid with a melting point of 268 °C (514 °F) and is classified as a non-proteogenic amino acid, meaning it is not directly encoded by the genetic code but plays significant roles in biological processes .
L-Pipecolic acid is structurally similar to L-proline, differing only in the size of the ring—L-pipecolic acid features a six-membered ring compared to L-proline's five-membered ring . It is known for its various biological functions, including acting as a compatible solute in microorganisms and as a precursor for several bioactive molecules .
L-Pipecolic acid exhibits several biological activities:
L-Pipecolic acid can be synthesized through several methods:
L-Pipecolic acid has diverse applications across various fields:
Research on L-pipecolic acid interactions reveals its role in various biochemical pathways:
Additionally, investigations into its potential neuroprotective effects suggest that it might interact with neurotransmitter systems, although further research is needed to elucidate these mechanisms fully.
L-Pipecolic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Key Differences | Unique Properties |
---|---|---|---|
L-Proline | Five-membered ring | One less carbon atom in the ring | Commonly found in proteins |
L-Lysine | Linear amino acid | Contains two amine groups; not cyclic | Essential amino acid for humans |
4-Piperidone | Six-membered ring | Contains a ketone functional group | Used in the synthesis of pharmaceuticals |
Cadaverine | Linear diamine | Two amine groups; not cyclic | Produced from lysine decarboxylation |
L-Pipecolic acid's uniqueness lies in its cyclic structure and its specific roles as both a metabolite and compatible solute, which distinguishes it from linear amino acids and other cyclic compounds like L-proline.
Irritant